4-(4-chloro-3-nitrophenyl)-N-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
説明
This compound is a tetrahydropyrimidine carboxamide derivative featuring a 4-(4-chloro-3-nitrophenyl) group at position 4, a 2-chlorophenyl substituent on the amide nitrogen, and a 2-oxo moiety on the pyrimidine ring. Its synthesis typically involves cyclocondensation reactions of substituted aldehydes, β-ketoamides, and urea/thiourea derivatives under acidic conditions (e.g., POCl₃ in DMF) . The structural complexity arises from the electron-withdrawing nitro and chloro groups on the aryl rings, which influence electronic properties and intermolecular interactions such as hydrogen bonding .
特性
IUPAC Name |
4-(4-chloro-3-nitrophenyl)-N-(2-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N4O4/c1-9-15(17(25)22-13-5-3-2-4-11(13)19)16(23-18(26)21-9)10-6-7-12(20)14(8-10)24(27)28/h2-8,16H,1H3,(H,22,25)(H2,21,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQILLCFORCZLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-3-nitrophenyl)-N-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chloro-3-nitrobenzaldehyde with 2-chloroaniline in the presence of a base to form an intermediate Schiff base. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired tetrahydropyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
4-(4-chloro-3-nitrophenyl)-N-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles like ammonia (NH3), primary amines (R-NH2), or thiols (R-SH).
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Nitroso or hydroxylamine derivatives: Formed by the oxidation of the compound.
Substituted derivatives: Formed by the substitution of chloro groups with other nucleophiles.
科学的研究の応用
4-(4-chloro-3-nitrophenyl)-N-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(4-chloro-3-nitrophenyl)-N-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects.
類似化合物との比較
Position and Nature of Aryl Substituents
- 4-Aryl Substitution: 4-(3-Nitrophenyl) analogs: Compounds like N-(4-chlorophenyl)-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide () share the nitro group but at position 3 instead of 4 on the phenyl ring. 4-(2-Nitrophenyl) derivatives: N-(2-methoxyphenyl)-6-methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide () demonstrates how nitro group positioning affects planarity and hydrogen-bonding capabilities, as ortho-substituents introduce torsional strain .
- N-Substituent Modifications: N-(2-Chlorophenyl) vs.
Heteroatom at Position 2 (Oxo vs. Thioxo)
- 2-Oxo vs. 2-Thioxo :
- The target compound’s 2-oxo group confers greater polarity compared to 2-thioxo analogs (e.g., N-(4-nitrophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide in ). Thioxo derivatives exhibit higher lipophilicity, which correlates with improved membrane permeability in antimicrobial assays .
- Antioxidant studies () show that 2-thioxo derivatives (e.g., 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters) exhibit radical scavenging activity, whereas 2-oxo analogs like the target compound may prioritize different bioactivity profiles due to reduced sulfur-mediated redox interactions .
Physicochemical and Spectral Properties
Table 1: Comparative Analysis of Key Properties
生物活性
The compound 4-(4-chloro-3-nitrophenyl)-N-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine class, which has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, particularly focusing on its antitumor and antimicrobial properties.
Chemical Structure
The molecular formula of the compound is . The structure features a tetrahydropyrimidine ring with substituents that include a chloro-nitrophenyl group and a chlorophenyl group. This configuration is pivotal for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:
- Formation of the Tetrahydropyrimidine Core : This is achieved through a Biginelli reaction or similar condensation reactions involving aldehydes and urea derivatives.
- Substitution Reactions : Subsequent introduction of the chloro and nitro groups onto the aromatic rings through electrophilic aromatic substitution.
- Carboxamide Formation : The final step often involves converting a carboxylic acid derivative into the corresponding amide.
Antitumor Activity
Recent studies have demonstrated that compounds similar to 4-(4-chloro-3-nitrophenyl)-N-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibit significant antitumor activity. For instance:
- In Vitro Studies : The compound has been tested against various cancer cell lines such as HCT-15 (colon cancer) and T47D (breast cancer), showing moderate to high cytotoxicity with IC50 values ranging from 10 to 30 µM .
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| HCT-15 | 15 | Moderate |
| T47D | 25 | Moderate |
| HepG2 | 20 | High |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against several pathogens. In particular:
- Antibacterial Studies : It has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at 50 µg/mL .
| Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 50 | Effective |
| Escherichia coli | 75 | Moderate |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Compounds in this class have been noted to inhibit enzymes involved in DNA replication and repair.
- Cell Cycle Arrest : They may induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
Several case studies have investigated the efficacy of this compound in various therapeutic contexts:
- Case Study on Anticancer Efficacy :
- Antimicrobial Efficacy in Clinical Isolates :
Q & A
Q. What are the recommended synthetic pathways for preparing this compound, and what reaction conditions optimize yield and purity?
The compound can be synthesized via multicomponent Biginelli-like reactions. A validated method involves:
- Step 1 : Condensation of substituted aryl aldehydes (e.g., 4-chloro-3-nitrobenzaldehyde) with urea/thiourea and β-ketoamides under acidic conditions (e.g., HCl in ethanol).
- Step 2 : Refluxing at 80–100°C for 24–48 hours to form the tetrahydropyrimidine core.
- Step 3 : Post-synthetic modifications (e.g., carboxamide coupling) using activated esters or carbodiimide-mediated reactions.
Optimization : Adjusting solvent polarity (e.g., ethanol vs. DMF) and catalyst load (e.g., 0.1–0.5 eq. HCl) improves yields (40–70%) and purity (>95%) .
Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?
- NMR : H and C NMR confirm regiochemistry of the nitro and chloro substituents. Aromatic protons appear as multiplets (δ 7.2–8.5 ppm), while the tetrahydropyrimidine ring protons resonate at δ 2.5–5.0 ppm.
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with ESI-MS detects molecular ions ([M+H] ~470–475 m/z) and validates purity.
- XRD : Single-crystal X-ray diffraction resolves stereochemistry and hydrogen-bonding networks in the solid state .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays (IC values).
- Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases via fluorescence-based assays.
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
Note : Use DMSO as a solvent control (<1% v/v) to avoid cytotoxicity artifacts .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
- Substituent variation : Replace the 3-nitro group with electron-withdrawing (e.g., CF) or donating groups (e.g., OMe) to assess effects on bioactivity.
- Scaffold hopping : Compare with thieno[2,3-d]pyrimidine or pyrrolo[3,2-d]pyrimidine analogs to evaluate ring-fusion impacts on target binding.
- Pharmacophore mapping : Use docking studies to identify critical interactions (e.g., hydrogen bonds with the carboxamide group) .
Q. How should contradictory data in biological assays be resolved?
Case Example : If a compound shows high in vitro potency but low in vivo efficacy:
- Solubility : Measure logP (e.g., shake-flask method) and use surfactants (e.g., Tween-80) to improve bioavailability.
- Metabolic stability : Conduct microsomal assays (e.g., liver microsomes + NADPH) to identify rapid degradation.
- Off-target effects : Perform kinome-wide profiling or proteomic analysis to rule out nonspecific interactions .
Q. What computational methods are suitable for predicting binding modes and ADMET properties?
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., EGFR kinase domain).
- ADMET Prediction : Tools like SwissADME or ProTox-II estimate permeability (e.g., Blood-Brain Barrier penetration), toxicity (e.g., hepatotoxicity), and metabolic pathways.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational dynamics .
Q. How can regiochemical ambiguities in the nitro-chlorophenyl group be resolved experimentally?
- NOESY NMR : Detect spatial proximity between nitro and adjacent substituents.
- X-ray Photoelectron Spectroscopy (XPS) : Confirm oxidation states of nitrogen in the nitro group.
- Selective deuteration : Synthesize isotopologs to track reaction intermediates via H NMR .
Methodological Tables
Q. Table 1: Key Synthetic Parameters and Outcomes
| Parameter | Condition Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Time | 24–48 hrs | Longer time → higher yield but risk of side products |
| Solvent Polarity | Ethanol (ε=24.3) vs. DMF (ε=36.7) | Higher polarity → faster cyclization |
| Catalyst (HCl) | 0.1–0.5 eq. | Excess acid → decomposition of nitro groups |
Q. Table 2: Comparative Bioactivity of Structural Analogs
| Analog Structure | IC (μM, HeLa) | LogP | Solubility (μg/mL) |
|---|---|---|---|
| Parent Compound | 12.3 ± 1.2 | 3.8 | 8.5 |
| 3-Nitro → CF | 8.9 ± 0.9 | 4.2 | 4.1 |
| 2-Chlorophenyl → 4-Fluorophenyl | 15.6 ± 2.1 | 3.5 | 12.3 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
